molecular formula C10H20N2O4 B1634493 N,N'-dihydroxydecanediamide

N,N'-dihydroxydecanediamide

Cat. No.: B1634493
M. Wt: 232.28 g/mol
InChI Key: FMFRFPZGENUMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Dihydroxydecanediamide is a diamide compound characterized by a ten-carbon (decane) backbone with hydroxyl (-OH) groups attached to both amide nitrogen atoms. Diamides are widely used in organic synthesis, pharmaceuticals, and material science due to their hydrogen-bonding capabilities and stability. The hydroxyl groups in this compound likely enhance its solubility in polar solvents and reactivity in hydrogen-bond-driven interactions, similar to other hydroxy-substituted amides .

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

N,N'-dihydroxydecanediamide

InChI

InChI=1S/C10H20N2O4/c13-9(11-15)7-5-3-1-2-4-6-8-10(14)12-16/h15-16H,1-8H2,(H,11,13)(H,12,14)

InChI Key

FMFRFPZGENUMQQ-UHFFFAOYSA-N

SMILES

C(CCCCC(=O)NO)CCCC(=O)NO

Canonical SMILES

C(CCCCC(=O)NO)CCCC(=O)NO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N,N'-dihydroxydecanediamide with structurally related diamides and amides:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound C₁₀H₂₀N₂O₄ 232.28 g/mol* Two amide, two hydroxyl groups Expected high polarity, potential use in coordination chemistry or drug delivery
N-Hydroxyoctanamide C₈H₁₇NO₂ 159.23 g/mol One amide, one hydroxyl group Used in surfactant formulations
N,N'-Dimethylethanedithioamide C₄H₈N₂S₂ 148.25 g/mol Two thioamide, two methyl groups Sulfur-based reactivity, UV absorption studies
Dodecanamide, N-(2-hydroxyethyl) C₁₄H₂₉NO₂ 243.39 g/mol One amide, one hydroxyethyl group Lubricant additive, cosmetic applications
N,N-Diphenylhexadecanamide C₂₈H₃₉NO 405.62 g/mol One amide, two phenyl groups Lipid membrane studies, polymer stabilizer

*Molecular weight calculated based on formula.

Key Differences and Trends

  • Chain Length : Longer carbon chains (e.g., hexadecanamide derivatives ) increase hydrophobicity, whereas shorter chains (e.g., N-Hydroxyoctanamide ) improve aqueous solubility.
  • Functional Groups : Hydroxyl groups enhance polarity and hydrogen-bonding capacity, making this compound more reactive in aqueous environments compared to methyl- or phenyl-substituted analogs . Thioamide groups (e.g., N,N'-dimethylethanedithioamide ) exhibit distinct electronic properties and redox activity.
  • Applications : Hydroxy-substituted amides are favored in biomedical applications, while phenyl- or methyl-substituted variants are common in industrial synthesis .

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